molecular formula C12H15NOSe B14323841 4-[2-(Phenylselanyl)ethenyl]morpholine CAS No. 105423-51-6

4-[2-(Phenylselanyl)ethenyl]morpholine

Cat. No.: B14323841
CAS No.: 105423-51-6
M. Wt: 268.22 g/mol
InChI Key: PJZSXBHJECJUOD-UHFFFAOYSA-N
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Description

4-[2-(Phenylselanyl)ethenyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylselanyl group at the 2-position of the ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenylselanyl)ethenyl]morpholine typically involves the reaction of morpholine with a phenylselanyl-substituted ethenyl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-(phenylselanyl)ethenyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of morpholine, a key component of this compound, is often achieved by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, producing ammonium chloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Phenylselanyl)ethenyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding ethenylmorpholine.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Ethenylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Phenylselanyl)ethenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(Phenylselanyl)ethenyl]morpholine involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Phenylselanyl)ethyl]morpholine: Similar structure but lacks the double bond in the ethenyl chain.

    4-[2-(Phenylthio)ethenyl]morpholine: Contains a sulfur atom instead of selenium.

    4-[2-(Phenylselanyl)propyl]morpholine: Has a propyl chain instead of an ethenyl chain.

Uniqueness

4-[2-(Phenylselanyl)ethenyl]morpholine is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. The double bond in the ethenyl chain also contributes to its reactivity and versatility in chemical synthesis.

Properties

CAS No.

105423-51-6

Molecular Formula

C12H15NOSe

Molecular Weight

268.22 g/mol

IUPAC Name

4-(2-phenylselanylethenyl)morpholine

InChI

InChI=1S/C12H15NOSe/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5,8,11H,6-7,9-10H2

InChI Key

PJZSXBHJECJUOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=C[Se]C2=CC=CC=C2

Origin of Product

United States

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